

# Application Notes and Protocols for Terb-161 Radiolabeling of Peptides and Antibodies

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## Compound of Interest

Compound Name: *Terbium-161*

Cat. No.: *B1209772*

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This document provides detailed application notes and standardized protocols for the radiolabeling of peptides and antibodies with **Terbium-161** ( $^{161}\text{Tb}$ ), a promising radionuclide for targeted radionuclide therapy. The following sections offer comprehensive methodologies, quantitative data summaries, and visual workflows to guide researchers in developing  $^{161}\text{Tb}$ -based radiopharmaceuticals.

## Introduction to Terbium-161

**Terbium-161** is a therapeutic radionuclide with a half-life of 6.89 days. It decays to stable Dysprosium-161 via  $\beta^-$  emission (mean energy 154 keV) and also emits a significant number of low-energy conversion and Auger electrons.[1][2] This unique decay profile makes  $^{161}\text{Tb}$  particularly effective for treating small tumors and micrometastases.[1][2] Its gamma emissions (49 keV and 75 keV) also allow for SPECT imaging, enabling patient-specific dosimetry and treatment monitoring.[1][3]

## Chelator Selection

The stable incorporation of  $^{161}\text{Tb}^{3+}$  into a targeting molecule is crucial for the development of effective and safe radiopharmaceuticals. This is achieved through the use of a bifunctional chelator, which is first conjugated to the peptide or antibody and then complexes the radionuclide. The choice of chelator is critical and depends on the nature of the targeting biomolecule, particularly its heat sensitivity.

- For Peptides (e.g., PSMA inhibitors, Somatostatin analogs): DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is the most commonly used and well-established chelator. It forms highly stable complexes with  $^{161}\text{Tb}$ , typically requiring heating to 90-95°C for efficient radiolabeling.[3][4]
- For Heat-Sensitive Antibodies and Large Proteins: High temperatures can lead to denaturation and loss of function. Therefore, milder labeling conditions are required. Chelators such as CHX-A"-DTPA, DOTA-GA, and NETA have been shown to efficiently chelate  $^{161}\text{Tb}$  at lower temperatures (25-40°C).[2][5] Studies have shown that while DTPA can label efficiently at room temperature, its complexes with  $^{161}\text{Tb}$  may exhibit lower in vivo stability, leading to off-target bone uptake.[6] DOTA, DOTA-GA, and NETA conjugates have demonstrated negligible bone uptake, indicating higher in vivo stability.[6]

## Quantitative Data Summary

The following tables summarize key quantitative data from various studies on  $^{161}\text{Tb}$  radiolabeling.

Table 1: Radiolabeling Conditions and Efficiency for  $^{161}\text{Tb}$ -Peptides

Peptide	Chelator	Temperature (°C)	Time (min)	pH	Molar Ratio (Peptide:Tb)	Radiolabeling Yield (%)	Specific Activity (MBq/nmol)	Reference
PSMA-617	DOTA	95	25	4.5	Not Specified	97.99 ± 2.01	7.4	[4][7]
PSMA-617	DOTA	Not Specified	Not Specified	Not Specified	Not Specified	≥98	Up to 100	[1][8]
DOTA-TATE	DOTA	90	20	Not Specified	1:~0.06-0.2	>98	40 - 160	[3]
DOTATOC	DOTA	Not Specified	Not Specified	Not Specified	Not Specified	>90	Not Specified	[9]
DOTA-LM3	DOTA	Not Specified	Not Specified	Not Specified	Not Specified	>90	Not Specified	[9]

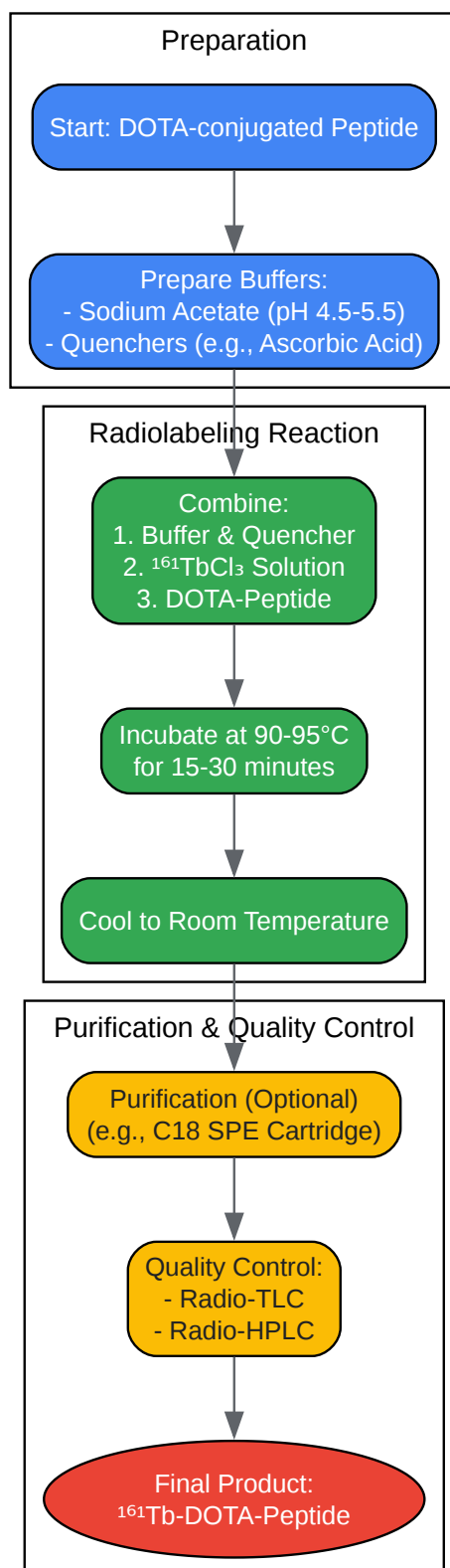
Table 2: Radiolabeling and Stability Data for <sup>161</sup>Tb-Antibodies/Proteins (HSA as model)

Protein Conjugate	Chelator	Temperature (°C)	Time (min)	Radiochemical Yield (%)	Stability in Serum (24h, 37°C)	Reference
HSA-DOTA	DOTA	40	60	>98	>95%	[6]
HSA-DTPA	CHX-A"-DTPA	25-40	60	>98	~88%	[6]
HSA-NETA	NETA	40	60	>98	>95%	[6]
HSA-DOTA-GA	DOTA-GA	40	60	>98	>95%	[6]
Nanobody-DOTA-GA	DOTA-GA	40	60	>89	Stable in vivo	[10]

## Experimental Workflows and Protocols

The following diagrams and protocols outline the key steps in the preparation of  $^{161}\text{Tb}$ -labeled peptides and antibodies.

### Workflow for $^{161}\text{Tb}$ -Peptide Radiolabeling



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Caption: General workflow for radiolabeling peptides with **Terbium-161**.

## Detailed Protocol: $^{161}\text{Tb}$ -PSMA-617 Radiolabeling

This protocol is adapted from a published method for labeling PSMA-617.<sup>[4]</sup>

### Materials:

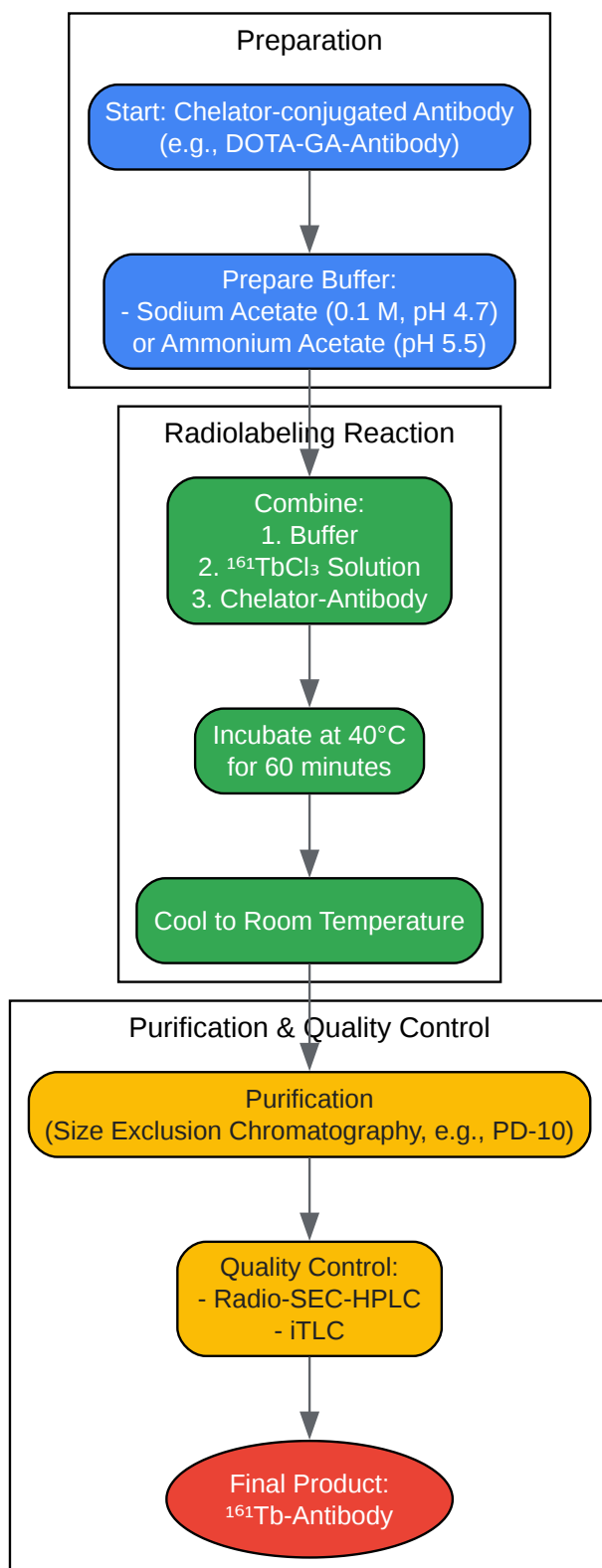
- $^{161}\text{TbCl}_3$  in 0.05 M HCl
- DOTA-PSMA-617
- Sodium Acetate Buffer (0.5 M, pH 4.5)
- L-Ascorbic Acid Solution (50 mg/mL)
- Sterile, pyrogen-free reaction vial
- Heating block or water bath set to 95°C
- C18 Sep-Pak light cartridge (for purification, if needed)
- Ethanol and sterile water for cartridge activation/washing
- Radio-TLC system (e.g., ITLC-SG strips, citrate buffer mobile phase)
- Radio-HPLC system with a suitable column (e.g., C18)

### Procedure:

- In a sterile reaction vial, add 50  $\mu\text{L}$  of ascorbic acid solution.
- Add 1 mL of sodium acetate buffer to the vial.
- Carefully add the desired activity of  $^{161}\text{TbCl}_3$  (e.g., 185 MBq) to the reaction vial. Gently mix.
- Incubate the mixture at 95°C for 10 minutes.
- Add the required amount of DOTA-PSMA-617 (e.g., 25  $\mu\text{L}$  of a 1 mg/mL solution) to the vial.
- Continue incubation at 95°C for 25 minutes.

- After incubation, remove the vial from the heat and allow it to cool to room temperature.
- Quality Control:
  - Radio-TLC: Spot a small aliquot of the reaction mixture onto an ITLC-SG strip. Develop the chromatogram using a suitable mobile phase (e.g., 0.1 M citrate buffer, pH 5.5). Free  $^{161}\text{Tb}$  will remain at the origin ( $R_f=0$ ), while  $^{161}\text{Tb}$ -PSMA-617 will migrate with the solvent front ( $R_f > 0.8$ ).
  - Radio-HPLC: Inject an aliquot onto a C18 HPLC column and elute with a gradient of water/acetonitrile containing 0.1% TFA. Monitor the eluate with a radiation detector. The retention time of the radiolabeled peptide should be distinct from that of free  $^{161}\text{Tb}$ .
- Purification (if necessary): If the radiochemical purity is below 95%, the product can be purified using a C18 cartridge.
  - Condition the cartridge with ethanol followed by sterile water.
  - Load the reaction mixture onto the cartridge.
  - Wash the cartridge with sterile water to remove unreacted  $^{161}\text{Tb}$  and hydrophilic impurities.
  - Elute the final  $^{161}\text{Tb}$ -PSMA-617 product with a small volume of 50% ethanol.
  - The ethanol can be removed by gentle heating under a stream of nitrogen, and the product reconstituted in a suitable buffer for injection (e.g., saline).

## Workflow for $^{161}\text{Tb}$ -Antibody Radiolabeling (Mild Conditions)



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Caption: General workflow for mild radiolabeling of antibodies with **Terbium-161**.



## Detailed Protocol: $^{161}\text{Tb}$ -Antibody Radiolabeling (General)

This protocol is a general guideline based on methods for labeling heat-sensitive biomolecules. [6][10] Optimization will be required for specific antibodies.

### Materials:

- $^{161}\text{TbCl}_3$  in 0.05 M HCl
- Chelator-conjugated antibody (e.g., DOTA-GA-mAb) in a suitable buffer (e.g., HEPES, PBS)
- Sodium Acetate Buffer (0.1 M, pH 4.7) or other suitable buffer
- Sterile, pyrogen-free, low-binding microcentrifuge tubes
- Heating block or incubator set to 40°C
- Size exclusion chromatography (SEC) column (e.g., PD-10 desalting column) for purification
- Radio-SEC-HPLC system
- iTLC system

### Procedure:

- In a low-binding microcentrifuge tube, combine the chelator-conjugated antibody and the sodium acetate buffer. The final pH of the reaction mixture should be between 4.5 and 5.5.
- Carefully add the  $^{161}\text{TbCl}_3$  solution to the antibody mixture. The amount of antibody should be in molar excess to the terbium to ensure high labeling efficiency.
- Incubate the reaction mixture at 40°C for 60 minutes. Avoid vigorous shaking or vortexing which could damage the antibody. Gentle mixing is sufficient.
- After incubation, cool the reaction to room temperature.
- Purification:

- Purify the radiolabeled antibody from unreacted  $^{161}\text{Tb}$  using an SEC column (e.g., PD-10).
- Equilibrate the column with a suitable buffer (e.g., sterile saline).
- Load the reaction mixture onto the column.
- Elute the column with the equilibration buffer and collect fractions.
- The  $^{161}\text{Tb}$ -antibody will elute in the initial, high molecular weight fractions, while free  $^{161}\text{Tb}$  will be retained and elute later.
- Identify the product-containing fractions using a gamma counter.
- Quality Control:
  - Radio-SEC-HPLC: Analyze an aliquot of the purified product to confirm the absence of aggregates and free  $^{161}\text{Tb}$ . The radioactivity should correspond to the peak of the intact antibody.
  - iTLC: Use a system where the antibody remains at the origin and free  $^{161}\text{Tb}$  moves with the solvent front (e.g., using 50 mM DTPA as the mobile phase) to quickly assess the percentage of free radionuclide.

## Stability and Quality Control Considerations

- Radiolytic Degradation: High specific activities can lead to radiolysis of the labeled compound. The addition of radical scavengers ("quenchers") like L-ascorbic acid or gentisic acid to the final product formulation is crucial for maintaining stability.[\[1\]](#)[\[3\]](#)[\[4\]](#) Studies show that in the presence of ascorbic acid,  $^{161}\text{Tb}$ -PSMA-617 is stable for up to 72 hours.[\[4\]](#)[\[11\]](#)[\[12\]](#)
- Purity: The final radiopharmaceutical product must be tested for radiochemical, radionuclidic, and chemical purity before administration.[\[13\]](#)
- Metal Impurities: The  $^{161}\text{Tb}$  stock solution may contain metal impurities that can compete with  $^{161}\text{Tb}$  for the chelator, potentially reducing the radiochemical yield.[\[3\]](#) It is important to use high-purity  $^{161}\text{Tb}$ .

- Hydrophilicity: The lipophilicity of the radiopharmaceutical can be determined by measuring the logD (n-octanol/PBS distribution coefficient). For example,  $^{161}\text{Tb}$ -PSMA-617 has been reported to be hydrophilic with a logP value of  $-2.15 \pm 0.31$  and a logD value of  $-3.9 \pm 0.1$ .<sup>[1]</sup><sup>[4]</sup>

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